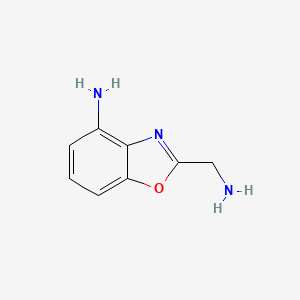

4-Aminobenzoxazole-2-methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

2-(aminomethyl)-1,3-benzoxazol-4-amine |

InChI |

InChI=1S/C8H9N3O/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4,9-10H2 |

InChI Key |

GPOOKSVGHLOENG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)CN)N |

Origin of Product |

United States |

Physicochemical Properties of 4 Aminobenzoxazole 2 Methanamine

Molecular and Spectroscopic Data

The fundamental physicochemical properties of a compound are crucial for its identification, characterization, and application. For 4-Aminobenzoxazole-2-methanamine, these properties provide a unique molecular fingerprint.

| Property | Value |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Spectroscopic data is essential for the structural elucidation of organic molecules. While specific spectra for this compound were not found, typical spectroscopic features for related aminobenzoxazole derivatives have been reported. For instance, in the ¹H NMR spectra of 2-aminobenzoxazoles, aromatic protons typically appear as multiplets in the range of 6.9-7.5 ppm. nih.gov The protons of the amino group often present as a broad singlet. acs.org In ¹³C NMR spectra, the carbon of the C=N bond in the oxazole (B20620) ring is characteristically observed around 162 ppm. acs.org Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for N-H stretching of the amino groups, C=N stretching of the oxazole ring, and aromatic C-H and C=C stretching. Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound.

Comparative Analysis with Structurally Similar Compounds

Comparing the properties of this compound with its structural analogs can provide insights into structure-activity relationships. For example, the parent compound, benzoxazole (B165842), is a white to light yellow solid with a melting point of 27-30 °C and a boiling point of 182 °C. wikipedia.orgrsc.org It is insoluble in water. wikipedia.org The presence of the amino and methanamine groups in this compound is expected to significantly increase its polarity and potential for hydrogen bonding, likely leading to a higher melting point and greater solubility in polar solvents compared to benzoxazole. The electronic effects of the amino group at the 4-position (an electron-donating group) would influence the reactivity of the benzene (B151609) ring towards electrophilic substitution.

Chemical Reactivity and Mechanistic Investigations of 4 Aminobenzoxazole 2 Methanamine

Electrophilic and Nucleophilic Reactivity of the Benzoxazole (B165842) Core

The benzoxazole ring system possesses a distinct pattern of reactivity. While generally considered an electron-rich heteroaromatic system, the individual positions on the ring exhibit different electronic characteristics. The C2 position is the most electrophilic site and is susceptible to nucleophilic attack or direct C-H functionalization. nih.gov This reactivity has been exploited in various synthetic methodologies.

Conversely, the benzene (B151609) portion of the fused ring system can undergo electrophilic substitution. The outcome of such reactions on 4-Aminobenzoxazole-2-methanamine would be strongly directed by the powerful activating effect of the C4-amino group. This group would direct incoming electrophiles primarily to the C5 and C7 positions.

The nucleophilic character of heterocyclic amines has been quantitatively assessed through kinetic studies. longdom.orgcu.edu.eg For this compound, the exocyclic amino groups, particularly the C4-amino group, represent the primary centers of nucleophilicity, readily reacting with electrophiles. The endocyclic nitrogen atom of the oxazole (B20620) ring is generally non-nucleophilic due to its involvement in the aromatic system.

Recent methods have focused on the direct C-H amination of the benzoxazole core, often at the C2 position, using various catalytic systems. These include metal-free oxidative aminations with iodine in aqueous tert-butyl hydroperoxide or copper-catalyzed reactions. organic-chemistry.org One-pot syntheses involving the in situ generation of benzoxazolylmagnesium reagents followed by copper-catalyzed electrophilic amination with O-benzoyl hydroxylamines have also been developed to yield 2-aminobenzoxazoles. researchgate.net

Transformations Involving the Aminomethyl Moiety

The 2-aminomethyl group (-CH₂NH₂) is a key functional handle for derivatization. As a primary aliphatic amine, it can undergo a wide range of standard transformations, including acylation, alkylation, sulfonylation, and Schiff base formation with aldehydes and ketones.

Its reactivity can also be harnessed in more advanced transformations. For instance, principles from photoredox-mediated Giese reactions, where α-amino radicals are generated from amino acids via single-electron oxidation and decarboxylation, could potentially be adapted. nih.gov In the context of this compound, photocatalytic oxidation of the aminomethyl group could generate a corresponding α-amino radical, which could then engage in additions to electron-deficient olefins, providing a pathway for C-C bond formation at the position adjacent to the nitrogen.

Benzoxazole Ring-Opening and Ring-Closure Reactions

While the benzoxazole ring is generally stable, it can participate in ring-opening and ring-closure cascade reactions under specific conditions. These transformations are valuable for converting the benzoxazole scaffold into other important heterocyclic systems, such as 1,4-benzoxazines.

A notable example is the yttrium(III) triflate-catalyzed cascade reaction between benzoxazoles and propargylic alcohols. rsc.orgrsc.org This process involves a formal [4+2] cyclization through a ring-opening and regioselective ring-closure pathway. rsc.orgrsc.org Mechanistic studies suggest that this transformation proceeds through an SN1 nucleophilic substitution of the benzoxazole with a propargyl cation. rsc.orgrsc.org Similarly, a copper-catalyzed reaction involving benzoxazole, ethyl diazoacetate, and water leads to a ring-opened product bearing aldehyde, amine, carboxylate, and hydroxyl groups. acs.org

The most fundamental ring-closure reaction is the synthesis of the benzoxazole core itself. The traditional and widely used method involves the condensation of a 2-aminophenol (B121084) with a suitable electrophile. rsc.orgnih.gov A variety of partners can be used, including carboxylic acids and their derivatives, aldehydes, ketones, and orthoesters, often promoted by acid or metal catalysts. rsc.orgnih.govresearchgate.net

Table 1: Selected Benzoxazole Ring-Opening and Ring-Closure Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product | Source(s) |

|---|---|---|---|---|

| Ring-Opening/Annulation | Benzoxazole, Propargylic Alcohols | Y(OTf)₃ | 1,4-Benzoxazine | rsc.orgrsc.org |

| Ring-Opening | Benzoxazole, Ethyl Diazoacetate, H₂O | TpBr3Cu(NCMe) | Functionalized Substituted Benzene | acs.org |

| Ring-Closure | 2-Aminophenol, Aldehydes | Brønsted Acidic Ionic Liquid Gel, 130 °C, Solvent-Free | 2-Substituted Benzoxazole | nih.govacs.org |

| Ring-Closure | 2-Aminophenol, Aldehydes | LAIL@MNP, Ultrasound, 70 °C, Solvent-Free | 2-Substituted Benzoxazole | nih.gov |

| Ring-Closure | o-Haloanilides | CuI, 1,10-phenanthroline | Benzoxazole | organic-chemistry.org |

Radical-Mediated Transformations in Aminobenzoxazole Synthesis

Radical chemistry offers powerful tools for the synthesis and functionalization of heterocyclic compounds. While direct radical-mediated synthesis of this compound is not prominently documented, related principles are well-established. For example, radical ring-closures of isocyanato carbon-centered radicals are a known method for forming heterocyclic rings. nih.gov

More relevant to the functionalization of the aminomethyl group are modern photoredox-catalyzed reactions. Light-mediated methods can generate α-amino radicals from amines, which then participate in further bond-forming events. nih.gov Another strategy involves a hydrogen atom transfer (HAT) reaction, where a thiyl radical abstracts a hydrogen from a protected amine to form a key radical intermediate for cyclization. nih.gov These radical-based approaches highlight potential pathways for the late-stage modification of complex molecules like this compound. nih.gov

Proposed Reaction Mechanisms for Benzoxazole Formation and Derivatization

The formation of the benzoxazole ring from 2-aminophenols and aldehydes is a cornerstone reaction, and its mechanism has been investigated under various catalytic conditions.

In a Brønsted acid-catalyzed pathway, the proposed mechanism proceeds as follows nih.govacs.org:

Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

Nucleophilic Attack: The amino group of the 2-aminophenol attacks the activated carbonyl carbon, forming an intermediate.

Dehydration: The intermediate loses a molecule of water to form a phenolic Schiff base (imine) intermediate.

Cyclization: The phenolic hydroxyl group performs an intramolecular nucleophilic attack on the imine carbon.

Aromatization: The resulting cyclic intermediate loses a proton (or undergoes oxidation, sometimes with air as the oxidant) to yield the final aromatic benzoxazole product. acs.orgacs.org

A cascade transformation has also been proposed for the conversion of an ansamycin (B12435341) benzoquinone core into a benzoxazole. acs.org This metal-free reaction involves tautomerization to form a conjugated imine, which allows for the reduction of the quinone, followed by a nucleophilic attack of a phenolate (B1203915) group onto the imine carbon and subsequent air oxidation to form the aromatic benzoxazole ring. acs.org

The Smiles rearrangement is a classic and powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction that has been effectively applied to the synthesis of N-substituted 2-aminobenzoxazoles. nih.govnih.govscilit.comacs.org This metal-free approach provides an efficient route to functionalize the 2-amino position. nih.govacs.org

A common strategy involves the use of benzoxazole-2-thiol as a starting material. The proposed mechanism for the synthesis of N-substituted 2-aminobenzoxazoles via this rearrangement is detailed as follows nih.govacs.org:

S-Alkylation: The benzoxazole-2-thiol is first alkylated, for example, by reacting with an agent like chloroacetyl chloride in the presence of an amine.

Nucleophilic Attack (Smiles Rearrangement): The nitrogen atom of the amine (now attached to the acetyl group) performs an intramolecular nucleophilic attack on the electron-deficient C2 carbon of the benzoxazole ring.

Spiro Intermediate Formation: This attack forms a transient, five-membered spirocyclic intermediate, breaking the aromaticity of the oxazole ring.

Ring Opening & Rearomatization: The C-S bond of the original thiol moiety cleaves, and the system rearomatizes.

Hydrolysis: Subsequent hydrolysis (often promoted by the base present, such as Cs₂CO₃) cleaves the acetyl linker, affording the final N-substituted 2-aminobenzoxazole (B146116) product. nih.gov

This methodology is valued for its operational simplicity, broad substrate scope, and avoidance of toxic reagents or metal catalysts. nih.govacs.org

In-depth Analysis of this compound Reveals Limited Mechanistic Data

Despite its structural similarity to a class of compounds with significant interest in medicinal and materials chemistry, detailed mechanistic investigations into the chemical reactivity of this compound, specifically concerning its cyclization pathways and transition state analysis, are not extensively available in publicly accessible scientific literature.

While the broader family of 2-aminobenzoxazoles has been the subject of numerous synthetic studies, specific research focusing on the intricate reaction mechanisms of this compound is scarce. General methodologies for the formation of the benzoxazole core often involve the cyclization of 2-aminophenol precursors with various electrophilic reagents. nih.govorganic-chemistry.orgrsc.org These reactions can proceed through different pathways, influenced by the choice of reactants, catalysts, and reaction conditions.

One common route to analogous 2-aminobenzoxazoles involves the reaction of a 2-aminophenol with a cyanating agent, such as the non-hazardous N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often activated by a Lewis acid like BF₃·Et₂O. nih.govnih.gov The proposed mechanism for this type of reaction typically begins with the Lewis acid activating the cyanating agent, which facilitates a nucleophilic attack by the amino group of the 2-aminophenol. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed electrophilic carbon, leading to the benzoxazole ring system. nih.gov

Another relevant synthetic strategy that could hypothetically involve intermediates structurally related to this compound is the Smiles rearrangement. nih.govresearchgate.net This intramolecular nucleophilic aromatic substitution can be used to synthesize N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors. nih.gov The proposed mechanism involves the S-alkylation of the thiol, followed by a nucleophilic attack of an amine on the benzoxazole ring carbon, forming a spiro intermediate which then rearranges. nih.govresearchgate.net

However, the application of these general pathways and, more importantly, detailed computational studies to determine the specific transition state energies and geometries for the cyclization reactions of this compound are not documented in the available research. Such analyses are crucial for a deeper understanding of the reaction kinetics and for optimizing synthetic protocols. The steric and electronic effects of the 2-methanamine substituent at the 4-amino position would undoubtedly influence the reactivity and the energy profile of any cyclization or rearrangement pathway.

The absence of specific data tables and detailed research findings for this compound highlights a gap in the current body of chemical literature. While the synthesis of the broader 2-aminobenzoxazole scaffold is well-documented, the specific mechanistic nuances of this particular derivative remain an area open for future investigation. Without dedicated experimental or computational studies, any discussion of its cyclization pathways and transition state analysis would be purely speculative and fall outside the scope of established scientific findings.

Advanced Spectroscopic and Crystallographic Studies of 4 Aminobenzoxazole 2 Methanamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysisjocpr.comnih.govrsc.orgresearchgate.net

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The structural confirmation of 4-Aminobenzoxazole-2-methanamine is achieved through a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the aromatic protons on the benzoxazole (B165842) ring system, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons. The aromatic protons typically appear as multiplets in the downfield region (δ 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene protons adjacent to the amino group would likely appear as a singlet or a finely split multiplet, while the signals for the primary amine protons are often broad and can exchange with deuterium (B1214612) oxide (D₂O).

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (on benzene ring) | 6.5 - 7.5 | Multiplet (m) |

| Methylene-H (-CH₂-) | ~4.0 - 4.5 | Singlet (s) |

| Amine-H (-NH₂) | Broad signal, variable | Singlet (br s) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The benzoxazole core presents several distinct aromatic and heterocyclic carbon signals, typically in the range of δ 110-165 ppm. The carbon of the methylene group (-CH₂-) would be expected in the aliphatic region of the spectrum. The chemical shifts are sensitive to the electronic effects of the substituents. For instance, the carbon atom attached to the amino group at the 4-position is expected to be shielded compared to the unsubstituted benzoxazole.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (Oxazole ring) | ~163 |

| Aromatic/Heterocyclic-C | 110 - 150 |

| Methylene-C (-CH₂-) | ~45 |

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY identifies proton-proton coupling networks, helping to delineate the connectivity of protons within the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

NMR spectroscopy is also a powerful tool for studying reaction mechanisms. In the synthesis of benzoxazole derivatives, NMR can be used to monitor the progress of the reaction by observing the disappearance of reactant signals and the concurrent appearance of product signals. rsc.org For example, in the condensation reaction between a 2-aminophenol (B121084) derivative and an aldehyde to form the benzoxazole ring, ¹H NMR can track the consumption of the aldehyde proton signal (around δ 9-10 ppm) and the formation of the characteristic aromatic signals of the benzoxazole product. rsc.org This allows for the optimization of reaction conditions and the identification of potential intermediates, providing a deeper understanding of the mechanistic pathway.

X-ray Crystallography for Solid-State Structure Determinationresearchgate.netresearchgate.net

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

For a derivative of this compound, a crystallographic study would be expected to confirm the planarity of the fused benzoxazole ring system. Furthermore, it would provide crucial information on the intermolecular interactions that govern the crystal packing. Hydrogen bonds are anticipated to be significant, involving the two amino groups (at the 4-position and the 2-methanamine) acting as donors and the nitrogen and oxygen atoms of the oxazole (B20620) ring acting as acceptors. These interactions can lead to the formation of complex supramolecular architectures, such as chains, sheets, or three-dimensional networks, which dictate the material's physical properties.

Expected Crystallographic Parameters for a this compound Derivative

| Parameter | Expected Value/Observation |

| C=N bond length | ~1.32 Å |

| C-O bond length (ring) | ~1.38 Å |

| Intermolecular Interactions | Hydrogen bonding between -NH₂ groups and oxazole N/O atoms |

| Crystal Packing | Formation of supramolecular networks (e.g., sheets, chains) |

Vibrational Spectroscopy (IR) for Functional Group Analysis and Molecular Interactionsjocpr.comjetir.orgnih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

The IR spectrum of this compound would display a series of characteristic absorption bands. The N-H stretching vibrations of the two primary amine groups would appear as distinct bands in the 3200-3500 cm⁻¹ region. The aromatic C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. Key vibrations for the heterocyclic core include the C=N stretching around 1630-1650 cm⁻¹ and the C-O-C asymmetric stretching. The presence of these bands provides strong evidence for the formation of the target molecule. jocpr.comnih.gov

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Amines) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 |

| C=N Stretch (Oxazole) | 1630 - 1650 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-O-C Stretch | 1200 - 1280 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysisnih.govjetir.orgnist.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion (M⁺) can be measured with high precision, which allows for the determination of the molecular formula.

For this compound (C₈H₉N₃O), the calculated exact mass provides a definitive confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum offers further structural proof. Common fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the benzoxazole ring system. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉N₃O |

| Exact Mass (Monoisotopic) | 163.0746 g/mol |

| Key Fragmentation Pathway | Loss of the aminomethyl radical (•CH₂NH₂) |

Computational and Theoretical Studies on 4 Aminobenzoxazole 2 Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods are used to determine the electronic structure, stability, and reactivity of 4-Aminobenzoxazole-2-methanamine.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations can elucidate a variety of molecular properties that are crucial for understanding its chemical behavior. DFT studies on related benzoxazole (B165842) and benzothiazole (B30560) derivatives have been performed using various basis sets such as B3LYP/6-311++g(d,p) to model the molecular structure in the ground state. nih.govnih.gov

Key molecular properties derived from DFT calculations include:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. nih.gov For instance, a smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is vital for predicting how the molecule will interact with biological targets.

Thermodynamic Properties: Calculation of parameters like enthalpy, entropy, and Gibbs free energy provides insights into the molecule's stability. nih.gov

Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which are essential for characterizing the molecule and confirming its synthesis. nih.gov

Table 1: Molecular Properties of Benzoxazole Derivatives from DFT Calculations

| Calculated Property | Significance for this compound | Typical Basis Set Used in Studies |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | 6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions. | B3LYP |

| Bond Lengths and Angles | Defines the stable 3D structure. | cc-pVDZ |

| Vibrational Frequencies | Aids in structural confirmation via IR/Raman spectroscopy. | 6-31G(d,p) |

This table is illustrative of typical DFT calculations performed on benzoxazole derivatives.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, including the synthesis of 2-aminobenzoxazoles. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the most likely reaction mechanism.

For the synthesis of 2-aminobenzoxazole (B146116) scaffolds, computational studies can:

Identify Intermediates: Determine the structure and stability of transient species formed during the reaction.

Calculate Activation Energies: The energy barrier of the transition state determines the reaction rate. Lower activation energies indicate a more favorable reaction pathway.

Model Solvent Effects: Incorporate the influence of the solvent on the reaction mechanism and energetics.

Investigate Rearrangements: Study complex reaction steps, such as the Smiles rearrangement, which has been used in the synthesis of 2-aminobenzoxazole analogues. nih.gov

These computational insights are crucial for optimizing reaction conditions, such as temperature, catalyst choice, and solvent, to improve the yield and purity of the final product, this compound. nih.gov

Conformer Analysis and Energetic Profiles

Molecules with rotatable bonds, like the 2-methanamine group in this compound, can exist in multiple spatial arrangements known as conformers. Conformer analysis is the process of identifying these different conformers and determining their relative energies.

The energetic profile of the molecule is a potential energy surface that maps the energy changes as the molecule transitions between different conformations. The most stable conformer is the one with the lowest energy, and it is this conformation that is most likely to be biologically active. Computational methods can systematically rotate the flexible bonds and calculate the energy of each resulting structure to identify the global energy minimum. This information is critical for subsequent molecular docking studies, as using the correct, low-energy conformer is essential for accurately predicting binding affinity.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how this compound might interact with biological systems, particularly proteins that could be drug targets.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

In studies of related benzoxazole derivatives, molecular docking has been used to predict binding to various targets, including:

Enzymes: Such as DNA gyrase, which is a target for antibacterial agents, and VEGFR-2, a target in cancer therapy. nih.govnih.gov

Receptors: To understand how the molecule might initiate a cellular response.

The docking process involves:

Preparation of the Ligand and Protein: Obtaining the 3D structures, often from crystallographic data (Protein Data Bank) or through homology modeling. The ligand structure would be the low-energy conformer of this compound.

Grid Generation: Defining the binding site on the protein.

Docking Algorithm: Sampling different orientations of the ligand within the binding site.

Scoring Function: Estimating the binding affinity (e.g., in kcal/mol) for each orientation. A lower docking score typically indicates a more favorable binding interaction.

The results of docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. benthamdirect.com These insights are crucial for designing more potent and selective derivatives.

Table 2: Illustrative Molecular Docking Results for Benzoxazole Derivatives

| Compound Class | Protein Target | Key Interactions Observed | Reference |

| Benzoxazole Derivatives | DNA Gyrase | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Benzoxazole-Benzamide Conjugates | VEGFR-2 | Hydrogen bonding with key amino acid residues | nih.gov |

| 2-Substituted Benzoxazoles | DNA Gyrase of E. coli | Insights into binding sites | nih.gov |

This table provides examples of protein targets and interactions studied for compounds related to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). nih.gov For benzoxazole derivatives, QSAR models can predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

The development of a QSAR model involves:

Data Set: A collection of benzoxazole derivatives with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Computing various molecular descriptors for each compound, which can be topological, electronic, or steric.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a mathematical equation relating the descriptors to the biological activity.

Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

QSAR studies on benzoxazole derivatives have shown that properties like hydrophobicity, hydrogen bond acceptors/donors, and molecular shape are often important for their biological activity. benthamdirect.com While a specific QSAR model for this compound would require a dedicated dataset, the principles derived from studies on related compounds are highly informative for its future development as a potential therapeutic agent. nih.govnih.gov

Prediction of Chemical Reactivity and Selectivity

Theoretical investigations into the reactivity of benzoxazole derivatives typically employ DFT calculations, often with the B3LYP functional and a suitable basis set such as 6-31+G(d,p). researchgate.net These studies provide insights into the electronic structure and, consequently, the reactivity of the molecule. Key parameters derived from these calculations include global and local reactivity descriptors, which help in predicting how and where the molecule will react. researchgate.netdntb.gov.ua

Frontier Molecular Orbitals (FMOs)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate an electron, indicating its nucleophilic character, while the LUMO signifies its ability to accept an electron, reflecting its electrophilic character. nih.gov A smaller HOMO-LUMO energy gap generally implies higher reactivity. For this compound, the presence of the amino groups is expected to significantly influence the HOMO energy, making the molecule susceptible to electrophilic attack.

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies

The following table presents hypothetical HOMO and LUMO energy values for this compound, calculated using DFT. These values are for illustrative purposes to demonstrate the typical output of such a study.

| Parameter | Energy (eV) | Implication |

| HOMO | -5.8 | High value suggests strong electron-donating ability (nucleophilic) |

| LUMO | -0.9 | Indicates electron-accepting ability (electrophilic) |

| Energy Gap (ΔE) | 4.9 | Suggests moderate to high reactivity |

Global and Local Reactivity Descriptors

Local reactivity is often predicted using Fukui functions (f(r)) and dual descriptors. researchgate.net These tools help to identify specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack. For instance, in a molecule like this compound, these calculations would pinpoint which of the nitrogen or carbon atoms are the most likely sites for reaction.

Illustrative Data Table: Predicted Global and Local Reactivity Descriptors

This table provides a hypothetical set of calculated reactivity descriptors for this compound.

| Descriptor | Value | Interpretation |

| Global Descriptors | ||

| Electronegativity (χ) | 3.35 eV | Overall tendency to attract electrons. |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 0.41 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | 2.29 eV | Propensity to accept electrons. |

| Local Descriptors (Condensed Fukui Functions) | ||

| fk+ (on N of NH₂) | 0.15 | High value indicates a likely site for nucleophilic attack. |

| fk- (on C4 of Benzene (B151609) Ring) | 0.21 | High value indicates a likely site for electrophilic attack. |

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.netdntb.gov.ua Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the amino groups and the oxygen atom of the oxazole (B20620) ring, highlighting them as key centers for electrophilic reactions.

Medicinal Chemistry Research and Biological Activity Profiling of 4 Aminobenzoxazole 2 Methanamine Derivatives in Vitro Focus

Exploration of the Benzoxazole (B165842) Scaffold in Drug Discovery and Lead Identification

The benzoxazole scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a prominent structure in medicinal chemistry due to its diverse biological activities. wisdomlib.orgmdpi.com This versatile core is found in a variety of natural products and synthetic compounds that have been developed as therapeutic agents. mdpi.com Its significance in drug discovery stems from its ability to interact with a wide range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects. researchgate.netnih.gov

Benzoxazole derivatives have been extensively investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. wisdomlib.orgmdpi.comnih.govnih.gov The structural rigidity and planar nature of the benzoxazole ring system, coupled with the potential for substitution at various positions, allow for the fine-tuning of its physicochemical and pharmacokinetic properties. This adaptability makes it an attractive scaffold for the design and development of new drug candidates. rsc.org

In the realm of lead identification, the benzoxazole moiety serves as a critical pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.net Researchers have successfully employed strategies like scaffold hopping, where the core of a known active compound is replaced with a benzoxazole ring, to discover novel compounds with improved potency and reduced toxicity. nih.gov For instance, the discovery of 2,4,5-substituted benzoxazole derivatives as inhibitors of Pks13, an essential enzyme in Mycobacterium tuberculosis, highlights the value of this approach in identifying new antitubercular agents. nih.gov The exploration of the benzoxazole scaffold continues to be a fruitful area of research, with ongoing efforts to synthesize and evaluate new derivatives for a variety of therapeutic applications. researchgate.netresearchgate.netajphs.com

In Vitro Antimicrobial Activities

Antibacterial Potency and Spectrum against Bacterial Strains (e.g., Gram-positive and Gram-negative)

Derivatives of the benzoxazole scaffold have demonstrated notable in vitro antibacterial activity against a range of bacterial species. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. indexcopernicus.com

For example, a series of novel benzoxazole compounds were synthesized and tested for their antimicrobial efficacy against Staphylococcus aureus, a Gram-positive bacterium. One compound, Benzooxazole-2-carboxylic acid, exhibited the highest antimicrobial activity against this strain when compared to other synthesized derivatives. wisdomlib.org In another study, newly synthesized benzoxazole derivatives showed significant activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. indexcopernicus.com

The antibacterial potential of benzoxazole derivatives is influenced by their specific structural features. For instance, research has indicated that benzoxazole derivatives lacking a methylene (B1212753) bridge between the oxazole and phenyl rings tend to be more active. benthamdirect.com Furthermore, a study on benzothiazol- and benzoxazol-2-amine derivatives found that a compound with a 5,6-difluorosubstituted benzothiazole (B30560) was a potent inhibitor of Gram-positive pathogens. nih.gov Molecular docking studies have suggested that the antibacterial action of some of these compounds may be due to the inhibition of essential bacterial enzymes like DNA gyrase and methionyl-tRNA synthetase. benthamdirect.comnih.govnih.gov

Interactive Table: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound | Bacterial Strain | Activity | Source |

|---|---|---|---|

| Benzooxazole-2-carboxylic acid | Staphylococcus aureus | High | wisdomlib.org |

| Schiff bases of 2-(4-aminophenyl)benzoxazole | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis | Significant | indexcopernicus.com |

Antifungal Activities (e.g., against phytopathogenic fungi)

Benzoxazole derivatives have also been recognized for their significant in vitro antifungal properties, including activity against fungi that are pathogenic to plants. wisdomlib.orgmdpi.comnih.gov The development of new antifungal agents is crucial in agriculture to prevent crop losses caused by fungal diseases. mdpi.comnih.gov

Several studies have highlighted the potential of benzoxazole derivatives as agricultural fungicides. For instance, a series of 2-aminobenzoxazole (B146116) derivatives were designed and synthesized, with many exhibiting excellent and broad-spectrum antifungal activities against eight tested phytopathogenic fungi. nih.gov Specifically, compounds 3a, 3b, 3c, 3e, 3m, and 3v from this series showed potent activity, with EC50 values ranging from 1.48 to 16.6 µg/mL, which was superior to the commercial fungicide hymexazol. nih.gov In vivo studies further confirmed the preventative effects of compounds 3a, 3c, 3e, and 3m against Botrytis cinerea. nih.gov

Other research has also demonstrated the antifungal potential of this chemical class. Newly synthesized benzoxazole derivatives have shown activity against Candida albicans and Aspergillus niger. indexcopernicus.com Another study reported that a series of benzoxazole derivatives displayed moderate antifungal activities against eight phytopathogenic fungi, with some compounds showing over 50% inhibition against five of the tested fungi. mdpi.com The structural modifications on the benzoxazole core play a crucial role in determining the antifungal potency and spectrum.

In Vitro Antiproliferative and Cytotoxic Activities against Human Cancer Cell Lines

Benzoxazole derivatives have emerged as a significant class of compounds with promising in vitro antiproliferative and cytotoxic activities against various human cancer cell lines. researchgate.netresearchgate.netmdpi.com The benzoxazole scaffold is considered a valuable pharmacophore in the development of novel anticancer agents due to its ability to be incorporated into structures that can interact with various biological targets involved in cancer progression. researchgate.netbohrium.com

Cell Line Specificity and Half-Maximal Inhibitory Concentration (IC50) Assessment

The antiproliferative activity of benzoxazole derivatives often exhibits cell line specificity, with varying potencies observed across different types of cancer cells. For instance, new 2-substituted benzoxazole derivatives have been screened against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing high activity against one line over the other. nih.govnih.gov Similarly, other synthesized benzoxazole compounds displayed moderate to strong cytotoxic effects against hepatocellular carcinoma and breast cancer cell lines. researchgate.net

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. Studies have reported a wide range of IC50 values for different benzoxazole derivatives against various cancer cell lines. For example, a series of new benzoxazole derivatives exhibited promising cytotoxic effects against MCF-7 and HepG2 cell lines with IC50 values ranging from 3.22 ± 0.13 to 32.53 ± 1.97 µM. tandfonline.com Another study on vorinostat (B1683920) analogs containing a benzoxazole ring identified a compound that inhibited the growth of A549, Caco-2, and SF268 cancer cell lines with IC50 values between 1.2 and 2.1 µM. nih.gov Furthermore, certain 2-aminobenzoxazole derivatives have shown potent cytotoxic effects against HeLa, SKBr3, and HepG2 cancer cells. researchgate.net

Interactive Table: In Vitro Antiproliferative Activity of Selected Benzoxazole Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | IC50 Value (µM) | Source |

|---|---|---|---|

| New benzoxazole derivatives | MCF-7, HepG2 | 3.22 ± 0.13 to 32.53 ± 1.97 | tandfonline.com |

| Vorinostat analog (Compound 12) | A549, Caco-2, SF268 | 1.2 - 2.1 | nih.gov |

| Benzoxazole derivative (Compound 12l) | HepG2, MCF-7 | 10.50, 15.21 | nih.govnih.gov |

| Benzoxazole derivatives (Compounds 11 and 12) | Hepatocellular carcinoma, Breast cancer | 5.5 ± 0.22, 5.6 ± 0.32 (µg/ml) | researchgate.net |

Exploration of Cellular Mechanisms (e.g., impact on cell growth, cell division, apoptosis, signal transduction pathways)

Research into the cellular mechanisms of action of 4-aminobenzoxazole-2-methanamine derivatives and related benzoxazoles reveals their ability to interfere with key processes in cancer cells, including cell growth, cell division, and apoptosis. nih.govnih.gov

Several studies have demonstrated that benzoxazole derivatives can induce cell cycle arrest at different phases. For example, one derivative, K313, was found to induce moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi leukemia cells. nih.govnih.gov Other derivatives have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov This disruption of the normal cell cycle progression is a common mechanism for anticancer agents.

A significant mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govnih.govtandfonline.com The activation of caspases, a family of proteases crucial for apoptosis, is a frequent observation. For instance, treatment of breast cancer cells with certain benzoxazole derivatives led to a remarkable overexpression of caspase-9. nih.govnih.gov Another study showed that a benzoxazole derivative mediated apoptosis accompanied by the activation of caspase-9 and caspase-3. nih.govnih.gov Furthermore, some derivatives have been shown to induce apoptosis by increasing the levels of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.govtandfonline.comtandfonline.com This modulation of apoptotic pathways ultimately leads to the demise of cancer cells.

The antiproliferative effects of benzoxazole derivatives are also linked to their ability to inhibit key signal transduction pathways involved in cancer cell growth and survival. One important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. tandfonline.comnih.govnih.govtandfonline.com Inhibition of VEGFR-2 by benzoxazole derivatives can suppress tumor growth by cutting off its blood supply. rsc.orgtandfonline.com Additionally, some derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. bohrium.comnih.govnih.gov The mTOR/p70S6K pathway, which is vital for cell survival and proliferation, has also been identified as a target for some benzoxazole compounds. nih.govnih.gov

Enzyme Inhibition Studies (In Vitro)

The benzoxazole scaffold is a prominent feature in a variety of compounds designed as enzyme inhibitors. The following sections detail the in vitro inhibitory activities of this compound derivatives and their close analogs against several key enzymes.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced side effects. nih.gov While direct data for this compound is not available, studies on related benzoxazole derivatives have demonstrated their potential as COX-2 inhibitors.

For instance, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov These compounds showed significant protection against carrageenan-induced paw edema, and molecular modeling studies suggested a strong interaction with the COX-2 enzyme active site. nih.gov Key interactions were observed with amino acid residues such as Tyr-355 and Arg-120. nih.gov

Table 1: In Vitro COX-2 Inhibition Data for Selected Isoxazole (B147169) Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| C3 | 22.56 ± 0.15 | 0.93 ± 0.01 | 24.26 |

| C5 | 35.55 ± 0.22 | 0.85 ± 0.04 | 41.82 |

| C6 | 33.95 ± 0.19 | 0.55 ± 0.03 | 61.73 |

| Celecoxib | >100 | 0.45 ± 0.02 | >222 |

Data is expressed as mean ± SEM (n=3). Data from a study on isoxazole derivatives, which are structurally distinct from benzoxazoles but provide context for COX inhibition assays. nih.gov

Semicarbazide-Sensitive Amine Oxidase (SSAO) / Vascular Adhesion Protein-1 (VAP-1) Inhibition

Research on other heterocyclic scaffolds, such as pyridazinones, has identified potent and reversible inhibitors of human VAP-1 with IC₅₀ values in the nanomolar range. nih.gov These findings highlight the potential for discovering novel VAP-1 inhibitors within different chemical classes, including benzoxazoles.

Table 2: In Vitro VAP-1 Inhibition Data for Selected Pyridazinone Derivatives

| Compound | Human VAP-1 IC₅₀ (nM) | Mouse VAP-1 IC₅₀ (nM) |

|---|---|---|

| 6 | 290 | >50000 |

| 7 | 20 | >50000 |

| 13 | 200 | >50000 |

Data from a study on pyridazinone inhibitors, a different structural class to benzoxazoles. nih.gov

NAD(P)H:quinone oxidoreductase 2 (NQO2) Inhibition

NAD(P)H:quinone oxidoreductase 2 (NQO2) is an enzyme that has been implicated in various pathological processes. While specific studies on this compound derivatives as NQO2 inhibitors are lacking, research on other heterocyclic compounds provides insights into the structural requirements for NQO2 inhibition. Flavonoids are a known class of NQO2 inhibitors. chemijournal.com

Other Relevant Enzyme Targets

Benzoxazole derivatives have been investigated for their inhibitory activity against a range of other enzymes.

VEGFR-2 Inhibition: A series of new benzoxazole derivatives were designed and synthesized as potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Several of these compounds exhibited potent anti-proliferative activity against cancer cell lines and demonstrated inhibition of VEGFR-2. nih.govnih.gov

Lysophosphatidic Acid Acyltransferase-beta (LPAAT-β) Inhibition: 2-Arylbenzoxazoles have been identified as a new class of potent and isoform-specific inhibitors of LPAAT-β. nih.gov

DNA Gyrase Inhibition: Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazole derivatives may be due to the inhibition of DNA gyrase. benthamdirect.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: A study on 2-Aryl-6-carboxamide benzoxazole derivatives revealed potent inhibition of both AChE and BChE, with Kᵢ values in the nanomolar range. researchgate.net

α-Glucosidase Inhibition: Benzimidazole-thioquinoline derivatives, which share a heterocyclic core, have been shown to be potent α-glucosidase inhibitors, suggesting that related benzoxazole structures could also be explored for this activity. nih.gov

Myeloid Differentiation Protein 2 (MD2) Inhibition: Certain benzoxazole derivatives have been investigated as inhibitors of MD2, a key protein in the inflammatory response, showing potential for the development of new anti-inflammatory agents. researchgate.net

Table 3: In Vitro Cholinesterase Inhibition Data for Selected 2-Aryl-6-carboxamide Benzoxazole Derivatives

| Compound | AChE Kᵢ (nM) | BuChE Kᵢ (nM) |

|---|---|---|

| 15 | 38.21 ± 0.66 | - |

| 21 | 71.56 ± 12.01 | - |

| 25 | - | 83.13 ± 1.33 |

| 26 | - | 66.40 ± 13.58 |

Data from a study on 2-Aryl-6-carboxamide benzoxazole derivatives. researchgate.net

Receptor Binding and Ligand Design Studies (In Vitro/Computational)

The benzoxazole nucleus is a versatile scaffold for designing ligands that can bind to various receptors.

5-HT₃ Receptor Antagonism: A class of 2-substituted benzoxazole carboxamides has been identified as potent functional antagonists of the human 5-HT₃A receptor, with nanomolar in vitro activity. nih.gov These compounds show potential for treating conditions related to improper 5-HT₃ receptor function. nih.gov

Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibition: A structure-activity relationship study of 2-aminobenzoxazole derivatives led to the discovery of potent inhibitors of Spns2. nih.gov One of the lead compounds, SLB1122168, exhibited an IC₅₀ of 94 nM. nih.gov

Dopamine (B1211576) D₂ and D₃ Receptor Binding: While a study on 2-(aminomethyl)imidazole analogues showed that the imidazole (B134444) moiety did not significantly increase selectivity for dopamine D₃ receptors, it provides a basis for designing related benzoxazole structures targeting these receptors. nih.gov

Computational Design: Molecular docking and 3-D QSAR modeling have been employed to design and identify novel benzoxazole derivatives with potential therapeutic applications, such as antidiabetic agents targeting fructose-1,6-bisphosphatase and VEGFR-2 inhibitors. chemijournal.comresearchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Design

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole ring system.

For Spns2 inhibition, SAR studies revealed that a 2-aminobenzoxazole scaffold with a pyrrolidine (B122466) head group and a decyl or nonyl tail at the 6-position resulted in potent inhibitors. nih.gov The (S)-enantiomer of the pyrrolidine substituent was found to be more potent than the (R)-enantiomer. nih.gov

In the case of COX-2 inhibition by N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives, the nature of the substituent on the propanamide side chain was found to be crucial for activity. nih.gov

For antibacterial activity, studies have suggested that benzoxazole derivatives without a methylene bridge between the oxazole and a phenyl ring are more active. benthamdirect.com

In the design of VEGFR-2 inhibitors, the substitution pattern on the benzoxazole ring and the nature of the linked moieties were critical for achieving high potency. nih.govnih.gov

For α-glucosidase inhibitors based on a benzimidazole-thioquinoline scaffold, the introduction of a 4-bromobenzyl group significantly enhanced the inhibitory potency. nih.gov

Influence of Substituents on Biological Activity Profiles

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies are crucial for identifying key molecular features that govern potency and selectivity.

Research into benzoxazole-based derivatives as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors has provided significant SAR insights. In one study, a series of benzoxazole-benzamide conjugates revealed that an unsubstituted benzoxazole ring was generally more potent than those with 5-methyl or 5-chloro substitutions. mdpi.com For instance, compound 8d , an unsubstituted benzoxazole, demonstrated superior cytotoxicity against three human cancer cell lines (MCF-7, HCT116, and HepG2) and better VEGFR-2 inhibition (IC₅₀ = 0.0554 µM) compared to the standard drug sorafenib (B1663141) (IC₅₀ = 0.0782 µM). mdpi.com The introduction of electron-withdrawing groups on the terminal phenyl ring attached to the core was also found to be beneficial for activity. mdpi.com

Another study on benzoxazole derivatives targeting VEGFR-2 showed that modifying the terminal phenyl group influenced anti-proliferative activity. nih.gov Derivatives with a 2-methoxyphenyl moiety (14a ) or a 2,6-dimethylphenyl group (14g ) displayed notable inhibitory activity against MCF-7 and HepG2 cancer cell lines. nih.gov Specifically, compounds 14o , 14l , and 14b were identified as the most potent in reducing VEGFR-2 protein concentration. nih.gov

In the context of antifungal agents, a series of 2-aminobenzoxazole derivatives were evaluated against various phytopathogenic fungi. nih.gov The results indicated that simple C-5 alkyl-substituted derivatives, such as 3a , 3b , 3c , and 3e , exhibited excellent and broad-spectrum antifungal activities, with EC₅₀ values significantly better than the commercial fungicide hymexazol. nih.gov This highlights that even minor modifications to the benzoxazole core can dramatically influence the biological activity profile.

Furthermore, studies on 3-(2-benzoxazol-5-yl)alanine derivatives showed that for antimicrobial activity against Bacillus subtilis, compounds with electron-donating substituents (like methoxy (B1213986) or dimethylamino groups) on the 2-phenyl ring were more active. nih.gov The most potent compound in this series was H-Box[(2-OMe-4-NMe₂)Ph]-OMe (13 ), which featured both methoxy and dimethylamino substituents. nih.gov

Table 1: In Vitro Activity of Selected Benzoxazole Derivatives Against Cancer Cell Lines and VEGFR-2

| Compound | Substitution | Target Cell Line / Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| 8d | Unsubstituted benzoxazole | VEGFR-2 | 0.0554 mdpi.com |

| Sorafenib | Standard | VEGFR-2 | 0.0782 mdpi.com |

| 8a | Unsubstituted benzoxazole | VEGFR-2 | 0.0579 mdpi.com |

| 8e | 5-Chlorobenzoxazole | VEGFR-2 | 0.0741 mdpi.com |

| 1 | Unsubstituted benzoxazole, cyclohexyl amide | VEGFR-2 | 0.268 nih.gov |

| 14a | 2-Methoxyphenyl | HepG2 | 3.95 nih.gov |

| 14a | 2-Methoxyphenyl | MCF-7 | 4.054 nih.gov |

| 14g | 2,6-Dimethylphenyl | MCF-7 | 5.8 nih.gov |

Table 2: In Vitro Antifungal Activity of Selected 2-Aminobenzoxazole Derivatives

| Compound | Target Fungus | EC₅₀ (µg/mL) |

|---|---|---|

| 3a | Botrytis cinerea | 1.48 nih.gov |

| 3b | Botrytis cinerea | 2.01 nih.gov |

| 3c | Botrytis cinerea | 2.15 nih.gov |

| 3e | Botrytis cinerea | 2.93 nih.gov |

| 3m | Botrytis cinerea | 4.31 nih.gov |

| 3v | Botrytis cinerea | 3.96 nih.gov |

| Hymexazol | Botrytis cinerea | >50 nih.gov |

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. thaiscience.info This approach is instrumental in understanding drug-receptor interactions, screening virtual libraries for new hits, and guiding lead optimization.

For benzoxazole derivatives, pharmacophore models have been successfully generated to rationalize their anticancer activity. nih.gov In a study on derivatives with cytotoxic effects against HeLa cancer cells, a pharmacophore model was developed that distinguished between compounds selective for cancer cells versus non-cancerous cells. nih.gov This model helps in identifying candidates with higher therapeutic indices. The key features often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. thaiscience.infotandfonline.com

In the development of VEGFR-2 inhibitors, a pharmacophore-based design was employed where the target benzoxazole derivatives were constructed to match the key structural features of known inhibitors like sorafenib. nih.gov The proposed pharmacophore generally consists of:

A terminal ring system (the benzoxazole ring) that occupies the hinge region of the ATP binding site. nih.gov

A central aromatic ring. nih.gov

A linker group (e.g., 2-thioacetamido) that connects the two regions. nih.gov

A terminal hydrophobic group that interacts with an allosteric site. mdpi.com

This pharmacophoric understanding allows for lead optimization. By modifying substituents that correspond to these pharmacophoric features, researchers can enhance binding affinity and biological activity. For example, further modifications to the terminal phenyl group that interacts with the allosteric site of VEGFR-2 were performed to increase the stability of the ligand-receptor complex, leading to the discovery of more potent inhibitors like compound 8d . mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are often developed alongside pharmacophore hypotheses. tandfonline.comfrontiersin.org These models provide a mathematical correlation between the chemical structures of the compounds and their biological activities, allowing for the prediction of potency for newly designed molecules before their synthesis, thereby streamlining the drug discovery process. thaiscience.infofrontiersin.org

Rational Design of Novel Benzoxazole-Based Biologically Active Compounds

Rational drug design involves the strategic development of new molecules based on a thorough understanding of the biological target and the mechanism of action. This approach has been widely applied to the benzoxazole scaffold to create novel compounds with improved efficacy and selectivity. nih.govnih.gov

A prime example is the design of novel benzoxazole-based VEGFR-2 inhibitors. mdpi.comnih.govnih.gov Recognizing that uncontrolled angiogenesis is a hallmark of cancer, researchers have designed benzoxazole derivatives to specifically inhibit VEGFR-2, a key receptor in this process. nih.gov The design strategy often involves creating hybrid molecules that combine the benzoxazole core with other pharmacologically relevant moieties. For instance, benzoxazole-benzamide conjugates were designed to mimic the binding mode of sorafenib, a known multi-kinase inhibitor. nih.gov This rational approach led to the synthesis of compounds with potent VEGFR-2 inhibitory activity, with some exceeding the potency of the reference drug sorafenib in vitro. mdpi.comnih.gov

Another rational design strategy involves a "rigidification" approach. This was applied to a preclinical candidate to generate novel benzisoxazole derivatives (a related scaffold) as multi-target ligands for Alzheimer's disease, targeting both acetylcholinesterase and serotonin (B10506) receptors. nih.gov This strategy of reducing the conformational flexibility of a molecule can lead to higher binding affinity and selectivity. Such principles are directly applicable to the design of novel this compound derivatives for various therapeutic targets.

The process typically begins with identifying a lead compound, either from screening or from existing knowledge. Then, using computational tools like molecular docking and pharmacophore modeling, the binding mode of the lead is analyzed. mdpi.com Based on this analysis, new derivatives are designed with modifications intended to enhance interactions with the target protein, improve pharmacokinetic properties, or reduce potential off-target effects. This iterative cycle of design, synthesis, and biological evaluation is the cornerstone of modern medicinal chemistry and has proven effective in developing potent and selective benzoxazole-based therapeutic candidates. mdpi.comnih.gov

Q & A

Q. Table 1: Synthesis Method Comparison

| Method | Precursors | Catalysts | Yield Range | Reference |

|---|---|---|---|---|

| Reflux | 2-Aminophenol derivatives | Glacial acetic acid | 60–75% | |

| Cyclization | o-Phenylenediamines | CO₂/H₂ (green chemistry) | 50–65% |

Advanced Spectral Characterization

Q: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize? A:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (methanamine -CH₂-) .

- ¹³C NMR : Signals for benzoxazole carbons (C=O/N) at 150–160 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) matching theoretical m/z values (e.g., C₈H₉N₃O: 175.08 g/mol) .

- Infrared (IR) : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C=N (1600 cm⁻¹) .

Biological Activity Profiling

Q: How can researchers design assays to evaluate the biological activity of this compound, particularly its interaction with enzymes or receptors? A:

- Enzyme inhibition assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases) at varying compound concentrations (µM–mM) .

- Cellular viability assays : Test cytotoxicity via MTT assays in cell lines (e.g., IC₅₀ determination) .

- Receptor binding studies : Radioligand displacement assays to assess affinity for GPCRs or ion channels .

Q. Key Considerations :

- Include positive/negative controls (e.g., known inhibitors).

- Validate results with orthogonal methods (e.g., SPR for binding kinetics) .

Contradictory Data Analysis

Q: How should researchers address discrepancies in reported biological activities or synthetic yields of this compound derivatives? A:

- Systematic comparison : Replicate experiments using identical conditions (solvent, temperature, reagent purity >98% ).

- Data triangulation : Cross-validate findings with multiple characterization techniques (e.g., HPLC purity checks alongside NMR) .

- Statistical analysis : Apply ANOVA or t-tests to assess significance of yield variations across studies .

Safety and Handling in Research Settings

Q: What are the critical safety protocols for handling this compound during experimental procedures? A:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- First-aid measures :

- Inhalation : Immediate removal to fresh air; seek medical attention if respiratory distress occurs .

- Skin contact : Wash with soap/water for 15 minutes; avoid organic solvents that enhance absorption .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced Applications in Drug Discovery

Q: What strategies can be employed to modify the this compound scaffold for enhanced pharmacokinetic properties? A:

Q. Table 2: Derivative Activity Trends

| Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| -OCH₃ | 12 µM | 0.5 |

| -Cl | 8 µM | 0.3 |

| -NO₂ | 25 µM | 0.1 |

Computational Modeling for Mechanism Elucidation

Q: How can molecular docking or DFT calculations aid in understanding the interaction mechanisms of this compound with biological targets? A:

- Docking simulations : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., HIV-1 protease) .

- DFT studies : Calculate electron density maps to identify reactive sites for electrophilic substitution .

- ADMET prediction : Tools like SwissADME to estimate bioavailability and toxicity .

Reproducibility Challenges

Q: What factors contribute to variability in synthesizing this compound, and how can reproducibility be enhanced? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.